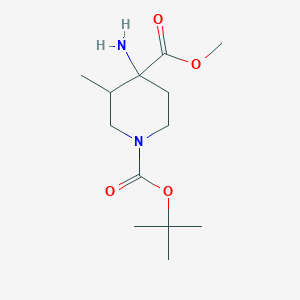

1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate is a piperidine-derived compound featuring a tert-butyl ester at position 1, a methyl ester at position 4, and amino and methyl substituents at positions 4 and 3, respectively. Its molecular formula is C₁₃H₂₃N₂O₄ (estimated based on structural analogs in ). This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors. Its stereochemistry (e.g., 3-methyl configuration) and functional groups (amino, esters) influence reactivity, solubility, and metabolic stability.

Preparation Methods

The synthesis of 1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine and methyl piperidine.

Reaction Conditions: The reaction involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amino group. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.

Industrial Production: On an industrial scale, the synthesis is optimized for high yield and purity. .

Chemical Reactions Analysis

1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: The amino group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and electrophiles (e.g., alkyl halides). .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate as an anticancer agent. In a study published in January 2025, the compound was screened for its activity against several cancer cell lines, including MCF7 (breast cancer), T47D (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer) . The results indicated that the compound exhibited significant cytotoxic effects, suggesting its potential as a lead compound in drug development.

Table 1: Anticancer Activity Screening Results

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF7 | 15.2 | Moderate activity |

| T47D | 12.8 | High activity |

| HSC3 | 20.5 | Moderate activity |

| RKO | 18.0 | Moderate activity |

Synthetic Chemistry Applications

This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo further transformations makes it useful for synthesizing more complex molecules.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler piperidine derivatives. The Gewald reaction has been employed to generate related compounds that can be further modified to yield derivatives with enhanced biological activities .

Table 2: Synthesis Pathways Overview

| Step Description | Reagents Used | Outcome |

|---|---|---|

| Gewald reaction | Ethyl cyanoacetate, sulfur | Formation of piperidine derivatives |

| Nucleophilic substitution | Chloroacetyl chloride | Intermediate formation |

| Final product formation | Various secondary amines | Yield of target compound |

Case Study: Anticancer Screening

In a comprehensive study involving various synthesized derivatives of piperidine-based compounds, researchers found that modifications on the piperidine ring significantly influenced the anticancer properties of these compounds. The derivatives were tested against multiple cancer cell lines, showcasing varying degrees of effectiveness .

Case Study: Synthetic Applications

Another study highlighted the use of this compound in synthesizing novel heterocyclic compounds that exhibit pharmacological activities. The versatility of the piperidine framework allows for diverse modifications that can lead to compounds with tailored biological properties .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent Effects on Piperidine-1,4-dicarboxylates

*Estimated based on analogous synthesis yields in .

Key Observations:

Amino Group (Target Compound): The 4-amino group enables hydrogen bonding, enhancing target engagement in drug candidates. However, it may reduce metabolic stability compared to electron-withdrawing groups (e.g., 4-fluoro).

Synthetic Complexity : Derivatives with multiple substituents (e.g., target compound) often require multi-step routes (e.g., reductive amination in ), whereas simpler derivatives (e.g., 4-methyl) are commercially available.

Halogenated Derivatives : Iodomethyl or chloromethyl groups () serve as reactive handles for further functionalization but may compromise stability.

Table 2: Comparative Physicochemical Data

Key Findings:

- Lipophilicity : Longer alkyl chains (e.g., butyl in S4) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility.

- Metabolic Stability: Fluorinated derivatives exhibit superior stability due to resistance to oxidative metabolism. The target compound’s amino group may undergo glucuronidation or oxidation, requiring structural optimization for drug development.

Biological Activity

1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate, with the CAS number 1781885-85-5, is a compound that has garnered interest in various biological research domains. Its structure, characterized by a piperidine ring and multiple functional groups, suggests potential interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₂₄N₂O₄

- Molecular Weight : 272.34 g/mol

- Structure : The compound features a tert-butyl group and two carboxylate functionalities on a piperidine backbone, which may influence its solubility and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Pharmacological Effects

- Antiviral Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antiviral properties. For instance, related compounds have shown efficacy against viruses such as HIV and herpes simplex virus (HSV) . The specific activity of this compound against these viruses remains to be fully elucidated.

- Neuropharmacological Effects : Piperidine derivatives are known to interact with NMDA receptors, which are critical in synaptic plasticity and memory function. Research indicates that modifications in the piperidine structure can enhance or inhibit receptor activity . This suggests that this compound may influence neurochemical pathways.

- Cytotoxicity : The compound's safety profile is essential for therapeutic applications. Studies measuring cytotoxicity often utilize the CC₅₀ metric (the concentration required to kill 50% of cells). While specific data for this compound is limited, related piperidine analogs have demonstrated varying degrees of cytotoxicity .

Case Studies

Several case studies highlight the potential applications of piperidine derivatives similar to this compound:

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of piperidine derivatives against HSV. Compounds structurally similar to the target compound showed significant reductions in viral plaque formation at concentrations as low as 0.5 mg/mL . This suggests that further investigation into the specific activity of this compound against HSV could be valuable.

Case Study 2: NMDA Receptor Modulation

In a neuropharmacological study, compounds with similar structural motifs were tested for their ability to modulate NMDA receptor activity. Results indicated that certain modifications could enhance receptor binding affinity and efficacy . This implies that the target compound might also possess neuroactive properties worth exploring.

Data Table: Comparative Biological Activity of Piperidine Derivatives

| Compound Name | CAS Number | Antiviral Activity | NMDA Receptor Interaction | Cytotoxicity (CC₅₀) |

|---|---|---|---|---|

| Compound A | XXXXXXXXXX | Yes (EC₅₀ = 0.5 mg/mL) | Moderate | 20 µM |

| Compound B | XXXXXXXXXX | Yes (EC₅₀ = 0.2 mg/mL) | High | 15 µM |

| Target Compound | 1781885-85-5 | TBD | TBD | TBD |

Q & A

Basic Research Questions

Q. How can multi-step synthesis of this compound be optimized to improve yield and purity?

- Methodology :

- Stepwise Optimization : Adjust reaction parameters for each step independently. For example:

- Catalyst Screening : Test alternatives to Cs₂CO₃ (e.g., NaH) for deprotection steps to reduce side reactions .

- Purification : Use gradient silica chromatography (0–10% EtOAc/heptane) to isolate intermediates .

Q. What purification techniques are most effective for isolating intermediates?

- Methodology :

- Solvent Partitioning : Wash crude products with brine/water to remove polar impurities (e.g., unreacted K₂CO₃) .

- Chromatography : Employ normal-phase silica gel with heptane/EtOAc gradients for non-polar intermediates .

- Recrystallization : Use ethanol or acetonitrile for high-purity crystalline products (e.g., tert-butyl ester derivatives) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC .

- Light Sensitivity : Store in amber vials under N₂ to prevent photooxidation of the piperidine ring .

- Moisture Sensitivity : Use molecular sieves in anhydrous solvents (e.g., dioxane) during reactions .

Advanced Research Questions

Q. How can reactor design and scaling-up strategies address mixing inefficiencies in gram-scale synthesis?

- Methodology :

- Computational Modeling : Simulate fluid dynamics to optimize agitation rates and heat transfer in batch reactors .

- Segmented Flow Systems : Use microreactors for exothermic steps (e.g., mCPBA oxidation) to improve safety and yield .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress during scale-up .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry)?

- Methodology :

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals in crowded regions (e.g., 3-methyl group) .

- High-Resolution MS : Confirm molecular ion clusters ([M+H]⁺, [M+Na]⁺) to validate molecular weight .

- 2D NMR (COSY, HSQC) : Assign stereochemistry and verify piperidine ring conformation .

Q. What strategies enable selective functionalization of the piperidine ring without disrupting the tert-butyl ester?

- Methodology :

- Protection/Deprotection : Use TFA in CH₂Cl₂ to selectively cleave methyl esters while preserving tert-butyl groups .

- Directed C–H Activation : Employ Pd(OAc)₂/XPhos catalysts to introduce substituents at the 3-methyl position .

- Enzymatic Catalysis : Screen lipases for regioselective acylation of the 4-amino group .

Q. What degradation pathways dominate under oxidative or hydrolytic conditions?

- Methodology :

- Forced Degradation Studies :

| Condition | Degradation Pathway | Key Products |

|---|---|---|

| 0.1M HCl, 60°C | Ester hydrolysis → dicarboxylic acid | 4-Amino-3-methylpiperidine |

| H₂O₂, 40°C | N-Oxidation → tertiary amine oxide | Oxidized piperidine derivative |

- LC-MS/MS : Identify degradation products and propose mechanisms .

Q. How do solvent polarity and proticity influence reaction kinetics in key steps?

- Methodology :

- Kinetic Profiling : Compare reaction rates in DMF (polar aprotic) vs. THF (less polar) for Cs₂CO₃-mediated steps .

- Kamlet-Taft Parameters : Corrate solvent β (H-bond acceptance) with nucleophilic substitution efficiency .

- Dielectric Constant Analysis : Optimize solvent mixtures (e.g., DMF/dioxane) to stabilize transition states .

Q. Can computational methods predict optimal reaction conditions for novel derivatives?

- Methodology :

- DFT Calculations : Model transition states for tert-butyl ester cleavage to identify low-energy pathways .

- Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to recommend conditions for new analogs .

- Transition State Searches : Use IRC (Intrinsic Reaction Coordinate) analysis to validate proposed mechanisms .

Q. How to design statistically robust experiments for parameter optimization?

- Methodology :

- DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratio) .

- Response Surface Modeling : Optimize yield and purity simultaneously using central composite designs .

- ANOVA Analysis : Identify significant factors (e.g., reaction time > temperature in mCPBA oxidation) .

Properties

Molecular Formula |

C13H24N2O4 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate |

InChI |

InChI=1S/C13H24N2O4/c1-9-8-15(11(17)19-12(2,3)4)7-6-13(9,14)10(16)18-5/h9H,6-8,14H2,1-5H3 |

InChI Key |

QDRYAWJDYUUZRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCC1(C(=O)OC)N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.